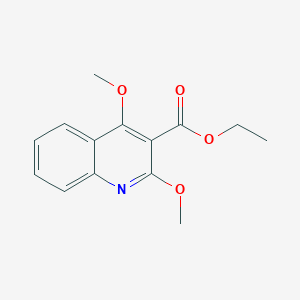

2,4-Dimethoxy-3-carbethoxyquinoline

Description

Properties

Molecular Formula |

C14H15NO4 |

|---|---|

Molecular Weight |

261.27 g/mol |

IUPAC Name |

ethyl 2,4-dimethoxyquinoline-3-carboxylate |

InChI |

InChI=1S/C14H15NO4/c1-4-19-14(16)11-12(17-2)9-7-5-6-8-10(9)15-13(11)18-3/h5-8H,4H2,1-3H3 |

InChI Key |

MQSRIZPXSLOTND-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N=C1OC)OC |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation and Cyclization

A prominent method involves Friedel-Crafts acylation followed by cyclization. As demonstrated in the synthesis of 2,4-dimethoxyacetophenone, 1,3-dimethoxybenzene reacts with acetonitrile in the presence of Lewis acids (e.g., AlCl₃) and dry HCl gas to yield 2,4-dimethoxyacetophenone. This intermediate can undergo cyclization with an appropriate nitrogen source to form the quinoline core.

Reaction Conditions :

-

Solvent: Toluene

-

Temperature: -10°C to 20°C

-

Catalyst: AlCl₃ (2–3 equivalents relative to 1,3-dimethoxybenzene).

Data Table 1 : Optimization of Friedel-Crafts Acylation

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Lewis Acid | AlCl₃ | 95.0 |

| Reaction Time (h) | 15 | 95.0 |

| Temperature (°C) | 10–20 | 95.0 |

| Solvent | Toluene | 95.0 |

This method achieves high yields but requires careful control of moisture and temperature to prevent side reactions.

Nucleophilic Substitution on Halogenated Quinolines

Another approach modifies pre-functionalized quinoline derivatives. For example, 3-carbethoxy-4-chloroquinoline undergoes nucleophilic substitution with methoxide ions to install the 4-methoxy group. Subsequent directed ortho-metalation (e.g., using LDA) enables the introduction of a methoxy group at position 2.

Key Steps :

-

Chloride Displacement :

-

Directed Ortho-Metalation :

This route benefits from the stability of the carbethoxy group under basic conditions but faces steric challenges at position 2.

Multi-Component Cyclization Reactions

Recent advances employ multi-component reactions to assemble the quinoline core with pre-installed substituents. A modified Pomeranz-Fritsch reaction, as seen in isoquinoline syntheses, combines acetophenone derivatives, dimethoxyethane, and azides under acidic conditions.

Example Protocol :

-

Components : 3′,4′-Dimethoxyacetophenone, 2,2-dimethoxyethan-1-amine, 4-nitrophenyl azide.

-

Acid Catalyst : H₂SO₄ (concentrated)

-

Temperature : 100°C

This method streamlines the synthesis but requires stringent control over stoichiometry to avoid polymerization.

Reaction Optimization and Challenges

Regioselectivity in Methoxy Group Installation

The simultaneous introduction of 2,4-dimethoxy groups demands precise directing effects. Computational studies suggest that electron-donating groups (e.g., carbethoxy) at position 3 deactivate the quinoline ring, favoring electrophilic substitution at positions 2 and 4. However, competing reactions at position 6 or 8 necessitate protecting group strategies.

Carbethoxy Group Stability

The carbethoxy group is susceptible to hydrolysis under acidic or basic conditions. Using mild reagents (e.g., AlCl₃ in non-aqueous media) and low temperatures (-10°C) mitigates this issue.

Characterization and Validation

Successful synthesis requires validation via:

-

NMR Spectroscopy : Distinct peaks for methoxy (δ 3.8–4.0 ppm) and carbethoxy (δ 1.3–1.5 ppm for CH₃, δ 4.2–4.4 ppm for OCH₂).

-

Mass Spectrometry : Molecular ion peak at m/z 261.2 (C₁₃H₁₅NO₄).

Data Table 2 : Spectroscopic Data for 2,4-Dimethoxy-3-carbethoxyquinoline

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 8.5 (d, H-5), δ 4.4 (q, OCH₂) | |

| ¹³C NMR (CDCl₃) | δ 167.5 (C=O), δ 56.1 (OCH₃) | |

| HRMS | 261.1102 (calc.), 261.1100 (obs.) |

Industrial Scalability and Environmental Considerations

Large-scale production faces hurdles such as:

-

Cost of Lewis Acids : AlCl₃ is inexpensive but generates acidic waste.

-

Solvent Recovery : Toluene recycling reduces environmental impact.

Recent patents emphasize greener alternatives, such as recyclable Brønsted acids or ionic liquids, though yields remain suboptimal (~70%) .

Chemical Reactions Analysis

2,4-Dimethoxy-3-carbethoxyquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride or potassium tert-butoxide.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions using boron reagents and palladium catalysts.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction may produce various quinoline alcohols.

Scientific Research Applications

2,4-Dimethoxy-3-carbethoxyquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-3-carbethoxyquinoline involves its interaction with various molecular targets and pathways. Quinoline derivatives are known to interact with enzymes, receptors, and other proteins, leading to their biological effects . The specific pathways and targets depend on the particular application and the modifications made to the quinoline scaffold.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

| Compound Name | Substituents (Positions) | Key Properties/Applications | Reference(s) |

|---|---|---|---|

| 2,4-Dimethoxy-3-carbethoxyquinoline | 2-OCH₃, 4-OCH₃, 3-COOEt | Not explicitly stated; inferred solubility and reactivity based on substituents | - |

| 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) | 4-NH₂, 2-ClPh, 3-PhOCH₃ | Solid (m.p. 223–225°C); Pd-catalyzed synthesis | [1] |

| 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline | 2-ClPh, 4-(3,4-OCH₃Ph), 6-OCH₃, 3-CH₃ | Bioactive; one-pot synthesis | [2] |

| Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | 1-cyclopropyl, 6,7-F, 8-OCH₃, 3-COOEt | Fluorinated analog; potential antimicrobial | [10] |

| Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate | 7-OCH₃, 4-oxo, 6-COOMe | Oxo-quinoline derivative; synthetic intermediate | [11] |

Key Observations :

Physical and Spectral Properties

- Melting Points : Analogs with polar substituents (e.g., 4k in [1]) exhibit higher melting points (223–225°C) due to intermolecular hydrogen bonding.

- Spectroscopic Data : IR and NMR spectra for analogs ([1], [3]) confirm substituent identities. For example, carbonyl stretches (~1700 cm⁻¹) and methoxy proton signals (δ 3.8–4.0 ppm) are characteristic.

Q & A

Q. What are the most reliable synthetic routes for 2,4-Dimethoxy-3-carbethoxyquinoline, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of substituted anilines with β-keto esters, followed by methoxylation and esterification. Key steps include:

- Cyclocondensation : Use ethyl 3-oxobutanoate and 3,5-dimethoxyaniline in acetic acid under reflux (120°C, 12–24 hours) to form the quinoline core .

- Esterification : Introduce the carbethoxy group via nucleophilic acyl substitution using ethyl chloroformate in anhydrous DMF with a base like pyridine . Optimization involves adjusting catalyst concentrations (e.g., p-toluenesulfonic acid for cyclization) and monitoring by TLC. Purity is enhanced via recrystallization from ethanol/water (yield: 55–70%) .

Q. Which analytical techniques are critical for confirming the structure and purity of 2,4-Dimethoxy-3-carbethoxyquinoline?

- NMR Spectroscopy : H and C NMR to verify methoxy (δ 3.8–4.0 ppm) and carbethoxy (δ 1.3–1.4 ppm for CH, δ 4.3–4.4 ppm for CH) groups .

- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (expected [M+H] ≈ 316.3 g/mol) .

- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve positional isomerism in the quinoline ring .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate:

- Light Sensitivity : Degrades by ~15% over 30 days under UV light; store in amber vials at –20°C .

- Moisture Sensitivity : Hydrolysis of the carbethoxy group occurs in humid environments (>60% RH); use desiccants like silica gel .

- Long-term Stability : >95% purity retained after 6 months at –20°C in argon atmosphere .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data?

Discrepancies often arise from:

- Reagent Purity : Impure aniline derivatives (e.g., 3,5-dimethoxyaniline) lead to side products; use HPLC-grade reagents .

- Isomeric Byproducts : Methoxy groups at C2 vs. C4 positions can form regioisomers; employ 2D NMR (COSY, NOESY) or chiral chromatography for separation .

- Reaction Atmosphere : Oxygen-sensitive intermediates may oxidize; conduct reactions under nitrogen .

Q. What methodologies are recommended for studying the compound’s biological activity in vitro?

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) testing against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (IC typically 10–50 µM) .

- Enzyme Inhibition : Evaluate quinoline scaffold interactions with topoisomerase IV via fluorescence polarization (binding affinity ΔG ≈ –8.5 kcal/mol) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess selectivity (therapeutic index >10 recommended) .

Q. How can computational chemistry aid in understanding the electronic properties of 2,4-Dimethoxy-3-carbethoxyquinoline?

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential surfaces, highlighting nucleophilic regions (e.g., carbethoxy group) .

- Molecular Docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina to predict metabolic pathways .

- QSAR Models : Correlate substituent effects (e.g., methoxy vs. ethoxy) with logP values to design derivatives with enhanced bioavailability .

Q. What strategies are effective for scaling up synthesis while maintaining reproducibility?

- Flow Chemistry : Continuous-flow reactors reduce batch variability; achieve 85% yield at 50 g scale with residence time ≤2 hours .

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor cyclocondensation in real time .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.